tert-Butyl 3-[dimethyl(phenyl)silyl]propaneperoxoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-[dimethyl(phenyl)silyl]propaneperoxoate is a chemical compound that belongs to the class of organosilicon compounds. It is characterized by the presence of a tert-butyl group, a dimethyl(phenyl)silyl group, and a propaneperoxoate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-[dimethyl(phenyl)silyl]propaneperoxoate typically involves the reaction of tert-butyl hydroperoxide with a suitable silylating agent, such as dimethyl(phenyl)silyl chloride, in the presence of a base like pyridine or imidazole. The reaction is usually carried out in an inert solvent like acetonitrile or dimethylformamide at moderate temperatures (24-40°C) to ensure high yields and selectivity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistent product quality. The use of catalysts, such as proazaphosphatrane, can enhance the efficiency of the silylation process .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 3-[dimethyl(phenyl)silyl]propaneperoxoate undergoes various types of chemical reactions, including:
Oxidation: The peroxide moiety can participate in oxidation reactions, forming corresponding alcohols or ketones.
Reduction: The compound can be reduced to form alcohols or hydrocarbons.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like tetra-n-butylammonium fluoride (TBAF) are used to cleave the silyl group.
Major Products
The major products formed from these reactions include alcohols, ketones, and hydrocarbons, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 3-[dimethyl(phenyl)silyl]propaneperoxoate has several scientific research applications, including:
Chemistry: Used as a protecting group for alcohols in organic synthesis due to its stability and ease of removal.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of tert-Butyl 3-[dimethyl(phenyl)silyl]propaneperoxoate involves the formation of reactive intermediates, such as pentavalent silicon complexes, during its reactions. These intermediates facilitate the cleavage or formation of chemical bonds, leading to the desired products. The molecular targets and pathways involved depend on the specific reaction and conditions employed .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyldimethylsilyl chloride: Used as a silylating agent in organic synthesis.
tert-Butyldiphenylsilyl chloride: Another silylating agent with increased stability towards acidic conditions.
Trimethylsilyl chloride: A less sterically hindered silylating agent.
Uniqueness
tert-Butyl 3-[dimethyl(phenyl)silyl]propaneperoxoate is unique due to its combination of a peroxide moiety and a silyl group, which imparts distinct reactivity and stability. This makes it a valuable compound in various synthetic and industrial applications .
Eigenschaften
CAS-Nummer |
54588-75-9 |
---|---|
Molekularformel |
C15H24O3Si |
Molekulargewicht |
280.43 g/mol |
IUPAC-Name |
tert-butyl 3-[dimethyl(phenyl)silyl]propaneperoxoate |
InChI |
InChI=1S/C15H24O3Si/c1-15(2,3)18-17-14(16)11-12-19(4,5)13-9-7-6-8-10-13/h6-10H,11-12H2,1-5H3 |
InChI-Schlüssel |
FZFJTYXVLZSEHI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OOC(=O)CC[Si](C)(C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.